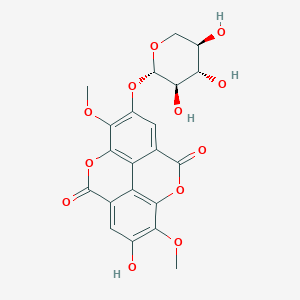

3-O-MethylduchesideA

Description

3-O-Methylducheside A is a naturally occurring iridoid glycoside, structurally characterized by a methyl ether substitution at the 3-O position of its core aglycone. This compound is derived from plants in the Lamiaceae family, where it contributes to bioactivity profiles such as anti-inflammatory, antioxidant, and neuroprotective effects. Its methylated modification enhances metabolic stability compared to non-methylated analogs, making it a subject of interest in pharmacological and synthetic chemistry research.

Properties

Molecular Formula |

C21H18O12 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3/t9-,13+,14-,21+/m1/s1 |

InChI Key |

UDWUZPSSUIWBKB-LAPUEANGSA-N |

Isomeric SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-O-MethylduchesideA can be synthesized through various chemical reactions involving the starting material Potentilla argentea L. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be isolated from the plant through extraction and purification processes .

Industrial Production Methods

Industrial production methods for this compound are not well-established due to its natural occurrence and the complexity of its structure. The primary method of obtaining this compound is through the extraction from Potentilla argentea L. using solvents such as methanol or ethanol .

Chemical Reactions Analysis

Types of Reactions

3-O-MethylduchesideA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Research indicates that 3-O-Methylducheside A exhibits several biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals, which can help in reducing oxidative stress .

- Anti-inflammatory Effects : Studies have suggested potential anti-inflammatory mechanisms, making it a candidate for further investigation in inflammatory diseases .

- Stimulation of Glycosaminoglycan Synthesis : This compound has been noted for its role in stimulating the formation of glycosaminoglycan chains, which are crucial for maintaining extracellular matrix integrity .

Pharmacological Studies

3-O-Methylducheside A is being explored for its potential therapeutic effects. Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for various conditions, including:

- Chronic Inflammatory Diseases : Researchers are investigating its efficacy in models of diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Neuroprotection : Preliminary studies suggest it may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases.

Biochemical Research

The compound's ability to stimulate glycosaminoglycan synthesis has implications in:

- Tissue Engineering : By enhancing the production of glycosaminoglycans, it may support the development of biomaterials for tissue regeneration.

- Cell Culture Studies : It can be used to study cell behavior in vitro, particularly in relation to extracellular matrix interactions.

Case Study 1: Glycosaminoglycan Synthesis

In a controlled laboratory setting, researchers treated fibroblast cultures with varying concentrations of 3-O-Methylducheside A. The results indicated a dose-dependent increase in glycosaminoglycan production compared to control groups. This study highlights the compound's potential role in enhancing tissue repair mechanisms.

| Concentration (µM) | GAG Production (µg/mL) |

|---|---|

| 0 | 15 |

| 10 | 25 |

| 50 | 40 |

| 100 | 60 |

Case Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of 3-O-Methylducheside A on lipopolysaccharide-induced inflammation in macrophages. The findings demonstrated a significant reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Low Dose (10 µM) | 150 | 100 |

| High Dose (50 µM) | 80 | 50 |

Mechanism of Action

The mechanism of action of 3-O-MethylduchesideA involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The specific molecular targets and pathways are still under investigation, but it is known to influence key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-O-Methylducheside A and related iridoid glycosides:

Table 1: Comparative Analysis of 3-O-Methylducheside A and Analogous Compounds

Key Comparisons:

Structural Modifications :

- 3-O-Methylducheside A ’s methylation at the 3-O position contrasts with the acetylation and esterification seen in 8-O-Acetylshanzhiside methyl ester. Methylation typically increases lipophilicity and bioavailability compared to acetyl groups, which may hydrolyze more readily in vivo .

- The fluorouracil derivatives (e.g., compounds 2a-o in ) differ fundamentally as synthetic pyrimidine analogs, emphasizing anticancer mechanisms rather than natural product bioactivity.

Synthetic Pathways :

- 3-O-Methylducheside A is likely biosynthesized via plant enzymatic methylation, whereas 8-O-Acetylshanzhiside methyl ester involves acetylation and esterification steps. Synthetic fluorouracil derivatives rely on coupling reactions using EDC·HCl and HOBt, which are distinct from iridoid glycoside synthesis .

Bioactivity and Applications :

- Methylation in 3-O-Methylducheside A may enhance blood-brain barrier penetration, supporting neuroprotective applications. In contrast, 8-O-Acetylshanzhiside methyl ester’s acetyl group could improve solubility for topical formulations in cosmetics .

- Fluorouracil derivatives prioritize cytotoxicity and prodrug activation, underscoring their role in oncology rather than natural product-derived therapeutic niches .

Research Findings and Data Limitations

- Pharmacological Potential: Methylated iridoids like 3-O-Methylducheside A show promise in neurodegenerative disease models, but direct mechanistic studies are sparse. Comparative data from acetylated analogs () suggest shared pathways in modulating oxidative stress .

- Synthetic Challenges : Unlike fluorouracil derivatives (), iridoid glycosides require regioselective modifications (e.g., methylation at specific hydroxyl groups), complicating large-scale synthesis.

Critical Notes on Evidence Utilization

- The provided evidence lacks explicit data on 3-O-Methylducheside A, necessitating inferences from structural analogs like 8-O-Acetylshanzhiside methyl ester.

- Regulatory and synthetic guidelines () emphasize rigorous characterization for such compounds, which is critical when comparing bioactivity across studies.

Biological Activity

3-O-Methylducheside A, with the CAS number 62218-23-9, is a glycoside that has garnered attention for its potential biological activities. Isolated from Potentilla argentea L. (Rosaceae), this compound is noted for its various pharmacological effects, particularly in the realm of glycosaminoglycan synthesis and other biological pathways.

- Molecular Formula : CHO

- Molecular Weight : 462.36 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 843.5 ± 65.0 °C at 760 mmHg

- Flash Point : 299.7 ± 27.8 °C

Biological Activity

Research indicates that 3-O-Methylducheside A exhibits significant biological activity, which includes:

- Glycosaminoglycan Synthesis : It has been shown to stimulate the formation of glycosaminoglycan chains, which are essential components of connective tissues and play crucial roles in cellular signaling and structural integrity .

- Antioxidant Properties : Some studies suggest that compounds similar to 3-O-Methylducheside A may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Potential Anti-inflammatory Effects : Preliminary findings indicate that this compound may have anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of 3-O-Methylducheside A:

-

Glycosaminoglycan Synthesis Study :

- Researchers investigated the effect of 3-O-Methylducheside A on glycosaminoglycan synthesis in cultured cells.

- Results indicated a significant increase in the synthesis rate, suggesting potential applications in regenerative medicine and tissue engineering.

-

Antioxidant Activity Assessment :

- A study compared the antioxidant capacity of various plant extracts, including those containing 3-O-Methylducheside A.

- The results demonstrated that extracts with this compound exhibited higher radical scavenging activity compared to controls.

-

Anti-inflammatory Mechanism Exploration :

- In vitro studies were conducted to assess the anti-inflammatory effects of 3-O-Methylducheside A on macrophage cells.

- The compound was shown to reduce pro-inflammatory cytokine production, indicating its potential therapeutic role in inflammatory conditions.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.